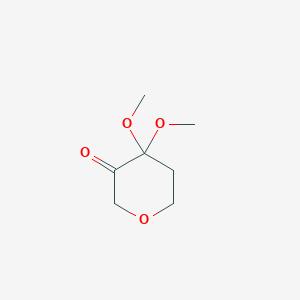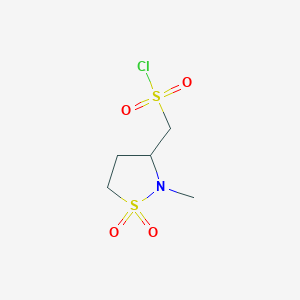
4,4-Dimethoxytetrahydropyran-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,4-Dimethoxytetrahydropyran-3-one” is a heterocyclic compound with the empirical formula C7H12O4 . It has a molecular weight of 160.17 . It is a solid substance and is used as a building block in chemical synthesis .
Molecular Structure Analysis
The SMILES string of “4,4-Dimethoxytetrahydropyran-3-one” isCOC1(CCOCC1=O)OC . This indicates that the molecule contains a tetrahydropyran ring with two methoxy groups attached to the 4th carbon and a carbonyl group attached to the 3rd carbon .
Applications De Recherche Scientifique
Enzymatic Synthesis and Applications
The asymmetric enzymatic reduction of 4,4-dimethoxytetrahydropyran-3-one has been shown to provide a chiral precursor for pharmaceutical intermediates with high enantioselectivity. A process involving in situ NADPH-cofactor regeneration using glucose dehydrogenase was developed, achieving high yields and showcasing the compound's utility in scalable, green chemistry applications (Kosjek et al., 2008).
Synthetic Organic Chemistry
4,4-Dimethoxytetrahydropyran-3-one serves as a versatile intermediate in the synthesis of complex organic molecules. It has been employed in:
- The Prins-type synthesis of cytotoxic alkyl chloro dihydropyrans, demonstrating the potential for developing novel therapeutic agents (Miranda et al., 2006).
- The synthesis of 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans through four-component reactions, highlighting its role in diversifying pyran-based chemical libraries (Sun et al., 2011).
Materials Science
In materials science, derivatives of 4,4-Dimethoxytetrahydropyran-3-one have been investigated as catholyte materials for non-aqueous redox flow batteries. Innovations in this area aim to improve the chemical stability and solubility of catholytes, enhancing the performance and lifespan of energy storage devices (Zhang et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
4,4-dimethoxyoxan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-9-7(10-2)3-4-11-5-6(7)8/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYYQDBTLGSLRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOCC1=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethoxytetrahydropyran-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride](/img/structure/B2841675.png)


![7-benzyl-8-{(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)




![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2841689.png)

![5-(3-chlorophenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2841691.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2841696.png)